(5-Benzyl-2-methyl-1,3-thiazol-4-yl)[4-(4-chlorophenyl)-4-hydroxypiperidino]methanone
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Overview
Description
(5-Benzyl-2-methyl-1,3-thiazol-4-yl)[4-(4-chlorophenyl)-4-hydroxypiperidino]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a piperidine ring, and a chlorophenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzyl-2-methyl-1,3-thiazol-4-yl)[4-(4-chlorophenyl)-4-hydroxypiperidino]methanone typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the benzyl and methyl groups. The piperidine ring is then synthesized and functionalized with the chlorophenyl group. The final step involves the formation of the methanone linkage, connecting the thiazole and piperidine rings.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and crystallization are commonly employed to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(5-Benzyl-2-methyl-1,3-thiazol-4-yl)[4-(4-chlorophenyl)-4-hydroxypiperidino]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Benzyl-2-methyl-1,3-thiazol-4-yl)[4-(4-chlorophenyl)-4-hydroxypiperidino]methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Benzyl-2-methyl-1,3-thiazol-4-yl)[4-(4-chlorophenyl)-4-hydroxypiperidino]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl acetoacetate
- DIMETHYLFORMAMIDE COMPOUND WITH (5Z)-5-(3-FLUOROBENZYLIDENE)-2-(3-METHYL-1-BENZOFURAN-2-YL)[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE
Uniqueness
(5-Benzyl-2-methyl-1,3-thiazol-4-yl)[4-(4-chlorophenyl)-4-hydroxypiperidino]methanone is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C23H23ClN2O2S |
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Molecular Weight |
427.0 g/mol |
IUPAC Name |
(5-benzyl-2-methyl-1,3-thiazol-4-yl)-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone |
InChI |
InChI=1S/C23H23ClN2O2S/c1-16-25-21(20(29-16)15-17-5-3-2-4-6-17)22(27)26-13-11-23(28,12-14-26)18-7-9-19(24)10-8-18/h2-10,28H,11-15H2,1H3 |
InChI Key |
XXKRVJCEWNELQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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